molecular formula C17H17NO2 B3442518 (1,3-benzodioxol-5-ylmethyl)2,3-dihydro-1H-inden-2-ylamine

(1,3-benzodioxol-5-ylmethyl)2,3-dihydro-1H-inden-2-ylamine

Cat. No. B3442518
M. Wt: 267.32 g/mol
InChI Key: HGRMKMHKMTWXJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,3-benzodioxol-5-ylmethyl)2,3-dihydro-1H-inden-2-ylamine, also known as MDMA or ecstasy, is a synthetic drug that alters mood and perception. It is a popular recreational drug, but it has also been the subject of scientific research due to its potential therapeutic benefits.

Mechanism of Action

(1,3-benzodioxol-5-ylmethyl)2,3-dihydro-1H-inden-2-ylamine works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to an increase in mood, empathy, and sociability. However, it can also cause adverse effects such as anxiety, depression, and paranoia.
Biochemical and Physiological Effects:
(1,3-benzodioxol-5-ylmethyl)2,3-dihydro-1H-inden-2-ylamine can cause a range of physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause dehydration, muscle tension, and jaw clenching. Long-term use can lead to neurotoxicity and cognitive impairment.

Advantages and Limitations for Lab Experiments

(1,3-benzodioxol-5-ylmethyl)2,3-dihydro-1H-inden-2-ylamine has been used in animal studies to investigate its effects on behavior and neural activity. However, its use in lab experiments is limited due to its potential for abuse and neurotoxicity.

Future Directions

Future research on (1,3-benzodioxol-5-ylmethyl)2,3-dihydro-1H-inden-2-ylamine should focus on its potential therapeutic benefits, particularly in treating PTSD and anxiety. Studies should also investigate the long-term effects of (1,3-benzodioxol-5-ylmethyl)2,3-dihydro-1H-inden-2-ylamine use and potential neuroprotective treatments. Additionally, research should explore the potential for (1,3-benzodioxol-5-ylmethyl)2,3-dihydro-1H-inden-2-ylamine-assisted therapy in treating other psychiatric disorders.

Scientific Research Applications

(1,3-benzodioxol-5-ylmethyl)2,3-dihydro-1H-inden-2-ylamine has been studied for its potential therapeutic benefits in treating post-traumatic stress disorder (PTSD) and anxiety in patients with life-threatening illnesses. It has also been studied for its effects on social behavior and empathy.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1H-inden-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-2-4-14-9-15(8-13(14)3-1)18-10-12-5-6-16-17(7-12)20-11-19-16/h1-7,15,18H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRMKMHKMTWXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1H-inden-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.